molecular formula C13H12ClN5O B2415934 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-28-4

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2415934
M. Wt: 289.72
InChI Key: RQIHETACXYQPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often used in the design of various pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the pyrimidine ring and three nitrogen atoms in the triazole ring .

Scientific Research Applications

Chemical Synthesis and Modification

  • A study by Wamhoff et al. (1993) demonstrated the synthesis of heterocondensed pyrimidines, including 1,2,4-triazolo[1,5-c]pyrimidines, from enamino nitriles via O-ethylformimides. This process includes the conversion of enamino nitriles into O-ethylformimides and subsequent reaction with semicarbazide, leading to the formation of heterocondensed pyrimidines, including 1,2,4-triazolo[1,5-c]pyrimidines (H. Wamhoff, E. Kroth, & Ch. Strauch, 1993).

Antiviral Drug Synthesis

  • Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, using supercritical carbon dioxide (A. Baklykov et al., 2019).

Tuberculostatic Activity

  • Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, analyzing structure-activity relations (Y. Titova et al., 2019).

Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines Synthesis

  • Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their subsequent reduction into diamines. This study explored the formation of annulated cycles in these compounds (D. Gazizov et al., 2020).

Potential Antiasthma Agents

  • Medwid et al. (1990) discovered the activity of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially useful as antiasthma agents (J. Medwid et al., 1990).

Biological and Antioxidant Activity

  • Gilava et al. (2020) synthesized a series of triazolopyrimidines, evaluating them for antimicrobial activity and antioxidant activity. This research highlights the potential biological significance of such compounds (V. P. Gilava et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities observed in related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIHETACXYQPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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